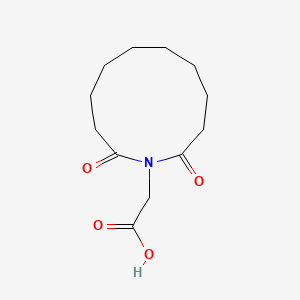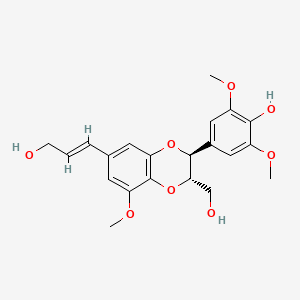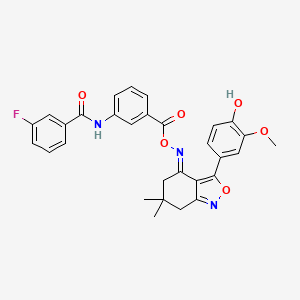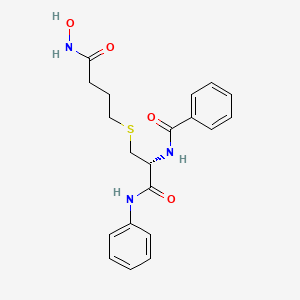
Apoptosis inducer 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 5 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. Apoptosis is a crucial process in maintaining tissue homeostasis and eliminating damaged or infected cells. The deregulation of apoptosis is implicated in numerous diseases, including cancer, making apoptosis inducers valuable tools in both research and therapeutic contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 5 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
化学反応の分析
Types of Reactions: Apoptosis inducer 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Apoptosis inducer 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to induce apoptosis in cell culture models, aiding in the study of cell death pathways and the identification of apoptosis-related genes.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery and toxicology studies.
作用機序
The mechanism of action of apoptosis inducer 5 involves the activation of specific molecular pathways that lead to programmed cell death. It targets key proteins involved in the apoptotic process, such as caspases, which are proteases that execute apoptosis by cleaving cellular components. The compound may also interact with mitochondrial pathways, leading to the release of cytochrome c and the activation of downstream apoptotic signals.
類似化合物との比較
Actinomycin D: A DNA-dependent inhibitor of RNA synthesis that induces apoptosis by promoting the activation of apoptotic pathways.
Camptothecin: An inhibitor of DNA topoisomerase I that induces apoptosis by causing DNA damage.
Cycloheximide: A protein synthesis inhibitor that induces apoptosis by inhibiting the translation of anti-apoptotic proteins.
Dexamethasone: A glucocorticoid that induces apoptosis in immune cells by modulating the expression of pro- and anti-apoptotic genes.
Etoposide: A topoisomerase II inhibitor that induces apoptosis by causing DNA strand breaks.
Uniqueness: Apoptosis inducer 5 is unique in its specific molecular targets and pathways involved in inducing apoptosis. Unlike some other apoptosis inducers, it may have a more selective action on cancer cells, making it a promising candidate for therapeutic development.
特性
分子式 |
C23H26O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(E)-3-[4-[[(4R,5S)-4-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]oxy]-3-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C23H26O7/c1-23(2)28-14-21(22(30-23)16-8-9-17(25)19(13-16)26-3)29-18-10-7-15(6-5-11-24)12-20(18)27-4/h5-13,21-22,25H,14H2,1-4H3/b6-5+/t21-,22+/m0/s1 |
InChIキー |
DDHWUUIRJWRTCF-XPBWLIJGSA-N |
異性体SMILES |
CC1(OC[C@@H]([C@H](O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)/C=C/C=O)OC)C |
正規SMILES |
CC1(OCC(C(O1)C2=CC(=C(C=C2)O)OC)OC3=C(C=C(C=C3)C=CC=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)








![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
